Cas no 1016734-24-9 (2-(2,4-Difluorophenoxy)-2-phenylacetic acid)

2-(2,4-Difluorophenoxy)-2-phenylacetic acid is a fluorinated aromatic compound with potential applications in pharmaceutical and agrochemical research. Its structure features a phenylacetic acid core substituted with a 2,4-difluorophenoxy group, offering unique electronic and steric properties. This compound may serve as a versatile intermediate in the synthesis of bioactive molecules, particularly those targeting enzyme inhibition or receptor modulation. The presence of fluorine atoms enhances metabolic stability and lipophilicity, which can be advantageous in drug design. Its well-defined molecular architecture allows for precise derivatization, making it a valuable building block in medicinal chemistry. The compound is typically characterized by high purity and consistent performance in synthetic applications.
2-(2,4-Difluorophenoxy)-2-phenylacetic acid structure
1016734-24-9 structure
商品名:2-(2,4-Difluorophenoxy)-2-phenylacetic acid
CAS番号:1016734-24-9
MF:C14H10F2O3
メガワット:264.224211215973
CID:5069649

2-(2,4-Difluorophenoxy)-2-phenylacetic acid 化学的及び物理的性質

名前と識別子

    • 2-(2,4-difluorophenoxy)-2-phenylacetic acid
    • Z234897493
    • 2-(2,4-Difluorophenoxy)-2-phenylacetic acid
    • インチ: 1S/C14H10F2O3/c15-10-6-7-12(11(16)8-10)19-13(14(17)18)9-4-2-1-3-5-9/h1-8,13H,(H,17,18)
    • InChIKey: CUIYCLJFMRMUJV-UHFFFAOYSA-N
    • ほほえんだ: FC1C=C(C=CC=1OC(C(=O)O)C1C=CC=CC=1)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 305
  • 疎水性パラメータ計算基準値(XlogP): 3.4
  • トポロジー分子極性表面積: 46.5

2-(2,4-Difluorophenoxy)-2-phenylacetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-71721-0.25g
2-(2,4-difluorophenoxy)-2-phenylacetic acid
1016734-24-9 95%
0.25g
$142.0 2023-02-12
Enamine
EN300-71721-1.0g
2-(2,4-difluorophenoxy)-2-phenylacetic acid
1016734-24-9 95%
1.0g
$371.0 2023-02-12
Enamine
EN300-71721-0.5g
2-(2,4-difluorophenoxy)-2-phenylacetic acid
1016734-24-9 95%
0.5g
$271.0 2023-02-12
Enamine
EN300-71721-0.05g
2-(2,4-difluorophenoxy)-2-phenylacetic acid
1016734-24-9 95%
0.05g
$66.0 2023-02-12
Enamine
EN300-71721-2.5g
2-(2,4-difluorophenoxy)-2-phenylacetic acid
1016734-24-9 95%
2.5g
$726.0 2023-02-12
Enamine
EN300-71721-10.0g
2-(2,4-difluorophenoxy)-2-phenylacetic acid
1016734-24-9 95%
10.0g
$1593.0 2023-02-12
A2B Chem LLC
AV60899-10g
2-(2,4-difluorophenoxy)-2-phenylacetic acid
1016734-24-9 95%
10g
$1712.00 2024-04-20
A2B Chem LLC
AV60899-100mg
2-(2,4-difluorophenoxy)-2-phenylacetic acid
1016734-24-9 95%
100mg
$139.00 2024-04-20
Aaron
AR01AC7J-250mg
2-(2,4-difluorophenoxy)-2-phenylacetic acid
1016734-24-9 95%
250mg
$221.00 2025-02-10
A2B Chem LLC
AV60899-50mg
2-(2,4-difluorophenoxy)-2-phenylacetic acid
1016734-24-9 95%
50mg
$105.00 2024-04-20

2-(2,4-Difluorophenoxy)-2-phenylacetic acid 関連文献

2-(2,4-Difluorophenoxy)-2-phenylacetic acidに関する追加情報

Introduction to 2-(2,4-Difluorophenoxy)-2-phenylacetic Acid (CAS No. 1016734-24-9)

2-(2,4-Difluorophenoxy)-2-phenylacetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1016734-24-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the class of phenylacetic acid derivatives, characterized by its unique structural features that include a difluorophenoxy moiety and a phenyl group at the alpha position of the acetic acid moiety. The presence of fluorine atoms in the aromatic ring introduces distinct electronic and steric properties, making this molecule a promising candidate for further exploration in drug discovery and development.

The structure of 2-(2,4-Difluorophenoxy)-2-phenylacetic acid exhibits a balance of hydrophobicity and hydrogen bonding potential, which are critical factors in determining its biological activity. The difluorophenoxy group enhances the lipophilicity of the molecule while simultaneously influencing its metabolic stability. This dual functionality has been exploited in various synthetic strategies to develop novel bioactive entities. The phenylacetic acid backbone, on the other hand, is well-documented for its role in modulating biological pathways, particularly those involving neurotransmitter systems and inflammatory responses.

In recent years, there has been a surge in research focusing on fluorinated aromatic compounds due to their enhanced binding affinity and metabolic resistance. The substitution pattern in 2-(2,4-Difluorophenoxy)-2-phenylacetic acid aligns with this trend, positioning it as a valuable scaffold for designing next-generation therapeutics. For instance, studies have demonstrated that fluorinated analogs of phenylacetic acids exhibit improved pharmacokinetic profiles compared to their non-fluorinated counterparts. This has opened up new avenues for developing treatments targeting neurological disorders, where sustained drug availability is paramount.

One of the most compelling aspects of 2-(2,4-Difluorophenoxy)-2-phenylacetic acid is its potential application in the synthesis of neuroprotective agents. Research indicates that phenylacetic acid derivatives can interact with specific receptors and enzymes involved in neurodegenerative processes. The introduction of fluorine atoms into the molecular structure not only strengthens these interactions but also extends their duration within the biological system. Preliminary studies have shown promising results when this compound is tested against models of Parkinson’s disease and Alzheimer’s disease, suggesting its role as a lead compound for further optimization.

The synthesis of 2-(2,4-Difluorophenoxy)-2-phenylacetic acid involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Common synthetic routes include palladium-catalyzed cross-coupling reactions between halogenated aromatic precursors and Grignard reagents derived from phenylacetic acid. The use of advanced catalytic systems has significantly improved the efficiency of these synthetic processes, making it feasible to produce larger quantities for research purposes.

From a computational chemistry perspective, the molecular dynamics and binding interactions of 2-(2,4-Difluorophenoxy)-2-phenylacetic acid have been extensively modeled using density functional theory (DFT) and molecular mechanics (MM) simulations. These studies have provided insights into how the fluorine atoms influence the conformational flexibility and binding affinity of the molecule to biological targets. Such computational approaches are crucial in guiding experimental efforts by predicting potential lead compounds with optimized pharmacological properties.

The pharmaceutical industry has shown particular interest in fluoroaromatic compounds due to their favorable pharmacokinetic characteristics. The metabolic stability imparted by fluorine substitution allows drugs based on this scaffold to exhibit longer half-lives, reducing the frequency of dosing required for therapeutic efficacy. This aspect is particularly relevant for chronic conditions where patient compliance is a significant concern. Furthermore, fluorine atoms can enhance drug-receptor interactions by increasing electronic density at specific sites within the binding pocket.

In conclusion, 2-(2,4-Difluorophenoxy)-2-phenylacetic acid (CAS No. 1016734-24-9) represents a fascinating example of how structural modifications can lead to novel bioactive molecules with therapeutic potential. Its unique combination of functional groups makes it an attractive candidate for further development in areas such as neurology and anti-inflammatory treatments. As research continues to uncover new applications for fluorinated phenylacetic acids, compounds like this are poised to play a pivotal role in shaping future therapeutic strategies.

おすすめ記事

推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm